molecular formula C15H10Cl2N2OS B2558429 (2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one CAS No. 338417-14-4

(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one

Cat. No. B2558429
M. Wt: 337.22
InChI Key: BMOCSXQJJQWPQB-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-7-Chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one (C7Cl2CN2S) is an organic compound with a wide range of applications in scientific research, ranging from biochemistry to pharmaceuticals. C7Cl2CN2S is a heterocyclic compound containing a benzothiazin-3-one ring system, which is a unique structure that has been studied for its potential in drug discovery and other areas of scientific research. C7Cl2CN2S has been found to have a number of interesting properties, such as a high degree of solubility in water, a high degree of stability, and a low melting point. In addition, C7Cl2CN2S has been studied for its potential as a therapeutic agent and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

Benzothiazine derivatives, including those similar to the specified compound, are synthesized through various chemical reactions. One method involves the condensation of substituted 2-amino-3/5-chlorobenzenethiol with compounds containing active methylene groups in dimethyl sulfoxide, causing oxidative cyclization via enaminoketone intermediates. These compounds exhibit a range of pharmacological and biological activities and have applications in industries as antioxidants, heat stabilizers, photosensitizers, dyes, indicators, and lubricants due to their unique chemical structure that possesses a fold along nitrogen and sulfur axis (Kumar et al., 2002).

Biological Applications

The biological activity of benzothiazine derivatives extends to antimicrobial effects, with various compounds showing significant inhibitory activity against a range of Gram-positive and Gram-negative bacterial strains as well as selected fungi species. This antimicrobial potential is attributed to the structural features of benzothiazines, which can be modified to enhance their activity. In particular, the synthesis of novel biologically active benzothiazine derivatives through ultrasonic-mediated reactions and their preliminary evaluations for antibacterial and radical scavenging activities highlight the versatility and efficacy of these compounds as potential therapeutic agents (Zia-ur-Rehman et al., 2009).

Antioxidant and Antimicrobial Studies

Further research into the antioxidant and antimicrobial activities of benzothiazine derivatives demonstrates their potential as dual-function agents. For example, N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxide compounds have shown moderate superoxide scavenging activity and were found to be active against gram-positive bacterial strains, indicating their utility in medical and pharmaceutical applications (Ahmad et al., 2012).

Safety And Hazards

This compound is not intended for human or veterinary use and should be handled only by technically qualified individuals . Specific safety and hazard information may be available in its Safety Data Sheet (SDS).

properties

IUPAC Name

(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS/c16-9-1-4-11(5-2-9)18-8-14-15(20)19-12-6-3-10(17)7-13(12)21-14/h1-8,18H,(H,19,20)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOCSXQJJQWPQB-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one

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